molecular formula C9H11N3O4 B8430961 3-Cyclopentyl-4-nitro-isoxazole-5-carboxamide

3-Cyclopentyl-4-nitro-isoxazole-5-carboxamide

Cat. No. B8430961
M. Wt: 225.20 g/mol
InChI Key: VRUZDCQUEHOQIB-UHFFFAOYSA-N
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Patent
US06777416B2

Procedure details

51.59 g (203 mmol) of ethyl 3-cyclopentyl-4-nitro-isoxazole-5-carboxylate (example IV) are stirred, at room temperature for 3 hours, in 600 ml of a 2M solution of ammonia. The solvent is removed in vacuo and the residue is triturated with cyclohexane and dried in vacuo. 31.17 g (62%) of colorless solid are obtained.
Quantity
51.59 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([C:14]([O:16]CC)=O)[O:8][N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:19]>>[CH:1]1([C:6]2[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([C:14]([NH2:19])=[O:16])[O:8][N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
51.59 g
Type
reactant
Smiles
C1(CCCC1)C1=NOC(=C1[N+](=O)[O-])C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=NOC(=C1[N+](=O)[O-])C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 31.17 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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